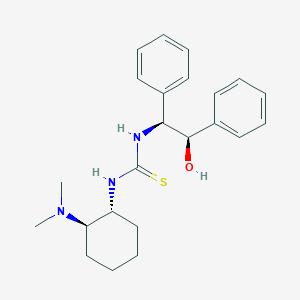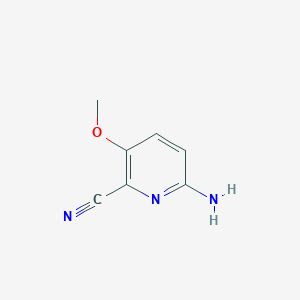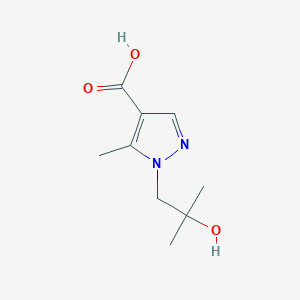![molecular formula C12H19NO6 B2647863 Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 116129-02-3](/img/structure/B2647863.png)
Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclobutane core, which is a ring of four carbon atoms. Attached to this core are various functional groups, including a tert-butoxy carbonyl group, an amino group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is approximately 368.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 . The predicted refractive index is 1.50 . The molecular weight is 215.25 .Applications De Recherche Scientifique
Synthesis of Stereoisomers
The synthesis of various stereoisomers of related cyclic beta-amino acids, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcases the chemical's application in obtaining pure cis or trans acids through adjustments in reaction conditions. Optical resolution techniques, including diastereomeric salt formation and chromatography on a chiral stationary phase, highlight its versatility in synthetic organic chemistry (Bakonyi et al., 2013).
Continuous Photo Flow Synthesis
The compound has been utilized in continuous photo flow synthesis for the scale-up production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a precursor for biologically active and material science compounds. This synthesis demonstrates the efficiency of using continuous flow chemistry in producing deuterium-labeled derivatives (Yamashita et al., 2019).
Vibrational Circular Dichroism in Solid-State Organisation
Investigations using vibrational circular dichroism (VCD) have explored the solid-state organization of derivatives of cyclic β-amino acids, including cis- and trans-2-aminocyclobutane-1-carboxylic acid. This research demonstrates how VCD can probe the long-range organization in crystals, providing insights into the material properties of cyclic amino acid derivatives (Declerck et al., 2019).
Expedient Synthesis Approaches
Efforts to develop expedient synthesis methods for cis- and trans-3-aminocyclobutanecarboxylic acids starting from 1,1-cyclobutanedicarboxylic acid emphasize the importance of this compound in streamlining the production of key organic molecules. These methods show the advancement in synthetic strategies to obtain essential building blocks for further chemical synthesis (Radchenko et al., 2011).
Study on Hydrogen-Bonded Rings
The synthesis and study of bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, reveal the prevalence of eight-membered hydrogen-bonded rings. This research contributes to the understanding of molecular interactions and the role of stereochemistry in dictating the structure and properties of complex organic molecules (Torres et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-12(9(16)18-4)5-7(6-12)8(14)15/h7H,5-6H2,1-4H3,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHMDCUHKBWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133218 | |
| Record name | 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
CAS RN |
116129-02-3 | |
| Record name | 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2647782.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)



![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2647788.png)

![5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B2647791.png)
![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2647792.png)
![5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2647793.png)


![8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647802.png)
